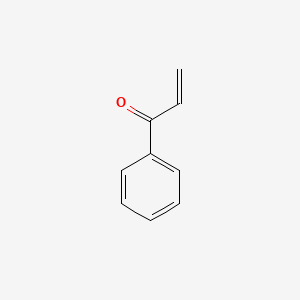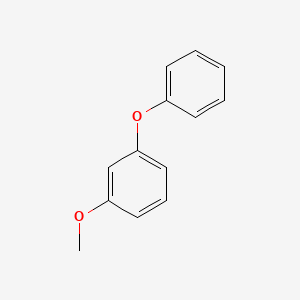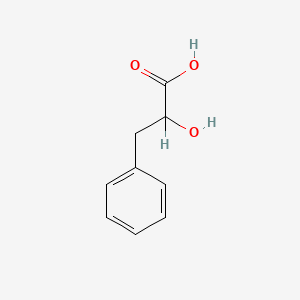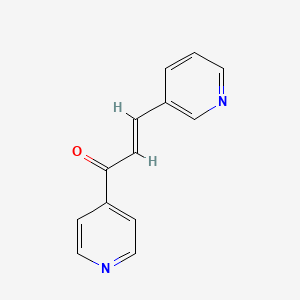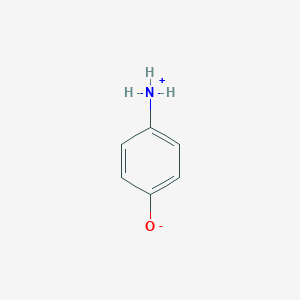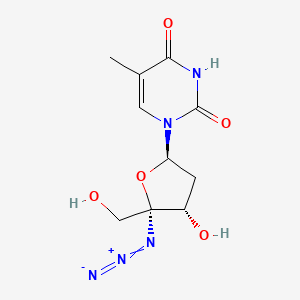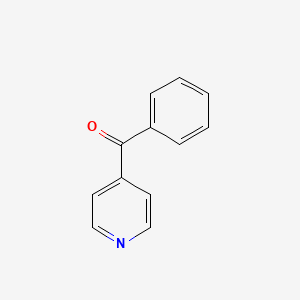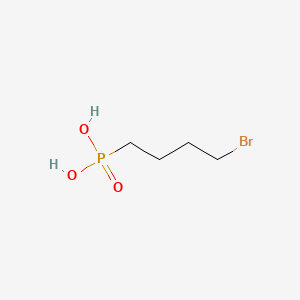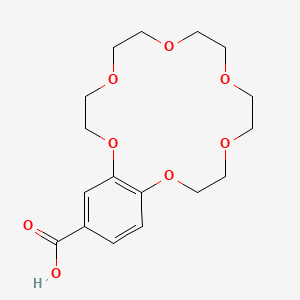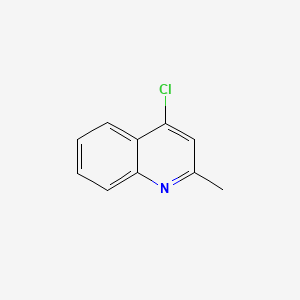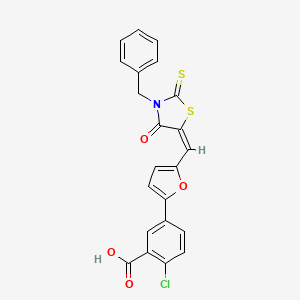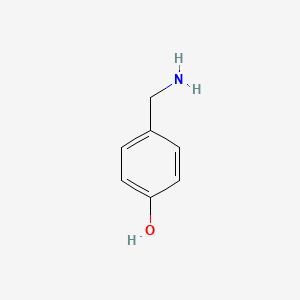![molecular formula C19H18ClN3O2S B1666388 (4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid CAS No. 915082-52-9](/img/structure/B1666388.png)
(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid
Vue d'ensemble
Description
The compound (4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid, also known as A-33, is a chemical with the molecular formula C19H18ClN3O2S . It has a molecular weight of 387.88 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a thiophene ring, and an acetic acid group . The compound’s structure has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Applications De Recherche Scientifique
Synthesis Routes
A general route to the synthesis of similar compounds, including 2-(pyrimidin-2?-yl)acetic acid derivatives, has been described, offering insights into potential methods for synthesizing compounds like (4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid. These methods involve various chemical reactions, such as the use of phosphoryl chloride and subsequent hydrolysis, indicating a complex and multi-step process for the synthesis of such compounds (Brown & Waring, 1977).
Chemical Reactions and Derivatives
The reactivity of similar pyrimidin compounds with various chemicals has been studied, leading to the synthesis of new derivatives. For instance, reactions with triethyl orthoformate, acetic anhydride, and other reagents have been explored, resulting in the creation of oxopyrazolinylpyridines and related derivatives (Ahmed et al., 2002). This indicates the potential for creating a wide range of derivatives from the base compound for various applications.
Anticancer Potential
Research has explored the synthesis of pyridooxazines and pyridothiazines, which are structurally similar to (4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid. These compounds have been evaluated for their effects on the proliferation of cultured L1210 cells and their impact on the survival of mice bearing P388 leukemia, suggesting potential anticancer applications (Temple et al., 1983).
Antimicrobial Activity
Studies have also focused on the antimicrobial properties of similar compounds. For example, the synthesis of new heterocyclic derivatives, including (1,3-oxazepine) derivatives from 6- methyl 2-thiouracil, has shown significant antibacterial activity against various strains of bacteria (Mohammad et al., 2017). This suggests that (4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid and its derivatives might possess similar properties.
Propriétés
IUPAC Name |
2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSPBLZPJMXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



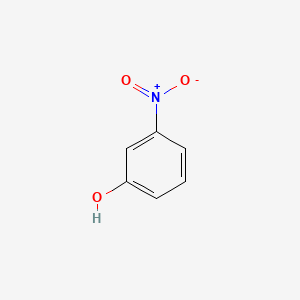
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
